4-tert-butyl-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide
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Overview
Description
4-tert-butyl-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide is a complex organic compound with a molecular formula of C26H22FNO3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-tert-butylbenzoyl chloride with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 1-benzofuran-3-amine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or benzofurans.
Scientific Research Applications
4-tert-butyl-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The benzofuran ring and fluorobenzoyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-(2-fluorophenyl)benzamide
- 4-tert-butyl-N-(4-(diethylamino)phenyl)benzamide
- 4-tert-butyl-N-(2-chlorophenyl)benzamide
Uniqueness
4-tert-butyl-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide stands out due to the presence of the benzofuran ring, which imparts unique electronic and steric properties. This structural feature enhances its potential for specific biological interactions and applications in various fields .
Properties
Molecular Formula |
C26H22FNO3 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
4-tert-butyl-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide |
InChI |
InChI=1S/C26H22FNO3/c1-26(2,3)18-12-8-17(9-13-18)25(30)28-22-20-6-4-5-7-21(20)31-24(22)23(29)16-10-14-19(27)15-11-16/h4-15H,1-3H3,(H,28,30) |
InChI Key |
UZOIFXXCKPACKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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